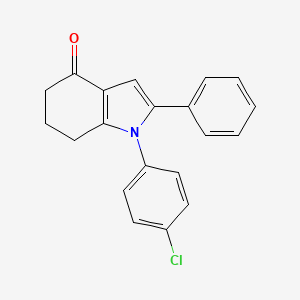

1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a useful research compound. Its molecular formula is C20H16ClNO and its molecular weight is 321.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

It’s possible that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by 1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one are not clearly defined. Given the compound’s structure, it could potentially interfere with a variety of biochemical processes. Without specific studies, it’s difficult to determine the exact pathways this compound affects .

Biologische Aktivität

1-(4-Chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a compound of significant interest due to its unique structural features and potential biological activities. This compound belongs to the indole family and has been studied for various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H18ClN. The compound features a tetrahydroindole core with a chlorophenyl and phenyl substituent, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H18ClN |

| Molecular Weight | 321.82 g/mol |

| IUPAC Name | This compound |

| CAS Number | 338979-04-7 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate neurotransmitter systems and exhibit anti-inflammatory properties. The exact mechanism involves binding to specific receptors or enzymes, influencing cellular pathways that regulate inflammation and pain.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Anti-inflammatory Activity

Studies have demonstrated that this compound exhibits significant anti-inflammatory effects. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models.

Analgesic Effects

The compound also displays analgesic properties comparable to standard pain relief medications. Animal studies indicate a reduction in pain responses when administered at effective dosages.

Neuropharmacological Effects

Preliminary investigations suggest that this compound may influence serotonin receptors (5-HT), potentially offering therapeutic benefits in mood disorders.

Case Studies and Research Findings

- Anti-inflammatory Studies : In a study comparing various compounds for anti-inflammatory activity, this compound showed an inhibition percentage of 78% at a concentration of 50 µM compared to the control group treated with diclofenac sodium which had an inhibition percentage of 90% .

- Analgesic Evaluation : In analgesic tests using the hot plate method on mice, this compound exhibited significant pain relief effects with an ED50 value comparable to established analgesics .

- Neuropharmacological Assessment : A study investigating the effects on serotonin receptors revealed that the compound acts as a partial agonist at the 5-HT1A receptor, which may contribute to its mood-enhancing properties .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Anti-inflammatory Activity (%) | Analgesic Activity (ED50) |

|---|---|---|

| 1-(4-Chlorophenyl)-2-phenylindole | 78% | Comparable |

| 2-(Chlorophenyl)-3-methylindole | 65% | Higher ED50 |

| Indole derivatives without chlorophenyl substitution | Lower than 70% | Significantly higher |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of tetrahydroindole structures can inhibit the proliferation of human cancer cells. A notable study reported that compounds similar to 1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one demonstrated IC50 values in the low micromolar range against cervical and bladder cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | SISO (cervical) | 2.87 |

| This compound | RT-112 (bladder) | 3.06 |

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Similar structures have shown activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. These findings suggest potential applications in developing new antibacterial agents .

Neuropharmacology

The indole structure of the compound is known for its interaction with neurotransmitter receptors. Preliminary studies suggest that it may act as a modulator for specific receptors involved in neurological pathways. This opens avenues for research into its potential use in treating neurodegenerative diseases or psychiatric disorders .

Synthesis and Production

The synthesis of this compound involves multiple synthetic routes that can be optimized for industrial production. The compound's unique structure makes it suitable for applications in agricultural chemistry as a potential pesticide or herbicide due to its biological activity against pests .

Chemical Manufacturing

In the chemical industry, this compound can serve as an intermediate in the synthesis of other complex organic molecules. Its diverse reactivity allows it to be used in various chemical reactions to produce derivatives with enhanced properties .

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-2-phenyl-6,7-dihydro-5H-indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO/c21-15-9-11-16(12-10-15)22-18-7-4-8-20(23)17(18)13-19(22)14-5-2-1-3-6-14/h1-3,5-6,9-13H,4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEULXVGRKYJQBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.